molecular formula C12H21NO3 B1373997 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248660-11-8

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B1373997
CAS No.: 1248660-11-8
M. Wt: 227.3 g/mol
InChI Key: GLOSMYJNRNEYEN-UHFFFAOYSA-N
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Description

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a sophisticated spirocyclic chemical intermediate of significant interest in medicinal and synthetic chemistry. Its complex structure, featuring a pyrrolidine substituent and a ketal-protected cyclohexanol ring system, makes it a versatile precursor for the synthesis of biologically active molecules. This compound serves as a key strategic building block for pharmaceutical research, particularly in the development of central nervous system (CNS) agents. The core 1,4-dioxaspiro[4.5]decane scaffold is a known protected form of 1,4-cyclohexanedione, a valuable reagent used in life science research and the preparation of potent analgesic compounds . The structural motif of a nitrogen-containing spirocyclic system is a prominent feature in several pharmacologically active compounds. For example, spiradoline is a potent and highly selective kappa-opioid (KOR) receptor agonist with documented analgesic, diuretic, and antitussive effects . Furthermore, structural analogues sharing the N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide backbone demonstrate the importance of this architecture in drug discovery . Researchers can leverage this compound as a critical starting material to explore new chemical space, develop novel receptor ligands, and create targeted libraries for high-throughput screening. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11-3-4-12(15-7-8-16-12)9-10(11)13-5-1-2-6-13/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSMYJNRNEYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC3(CCC2O)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 1,4-Dioxaspiro[4.5]decan-8-one

  • The precursor 1,4-dioxaspiro[4.5]decan-8-one is synthesized or procured as a key intermediate. It can be prepared by cyclization and ketalization of cyclohexanone derivatives with ethylene glycol under acidic conditions.

Formation of Azidomethyl Intermediates

  • A common approach involves converting the ketone to an azidomethyl derivative. For example, 1,4-dioxaspiro[4.5]decan-8-one is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), followed by reaction with sodium azide (NaN3) to form azidomethyl spiro compounds.
  • Reaction conditions typically include dropwise addition of ketone to the base solution at low temperature (0°C), gradual warming to room temperature, and stirring for extended periods (up to 24 hours) to ensure complete azidation.

Introduction of Pyrrolidinyl Group

  • The azide intermediate undergoes Staudinger reduction or catalytic hydrogenation to convert the azide to an amine.
  • Subsequently, the amine is reacted with the spirocyclic ketone or aldehyde to form the pyrrolidinyl-substituted spiro compound via reductive amination.
  • Alternatively, direct nucleophilic substitution using pyrrolidine on activated spiro intermediates (e.g., halomethyl derivatives) can be employed.

Chemical Reactions Analysis

Types of Reactions

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key derivatives of 1,4-dioxaspiro[4.5]decan-8-ol and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
1,4-Dioxaspiro[4.5]decan-8-ol -OH C₈H₁₄O₃ 158.20 Parent compound; used in drug synthesis
8-Iodo-1,4-dioxaspiro[4.5]decane -I C₈H₁₃IO₂ 268.09 Halogenated intermediate; 74% yield
8-Methoxy-1,4-dioxaspiro[4.5]decane -OCH₃ C₉H₁₆O₃ 172.22 Alkylation product; 67% yield
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol -CH₂CH=CH₂, -OH C₁₁H₁₈O₃ 198.26 Allyl Grignard adduct; 71% yield
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol -CF₃, -OH C₉H₁₃F₃O₃ 226.19 Hydrophobic/electron-withdrawing group
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol -CH₂NH₂, -OH C₉H₁₇NO₃ 187.24 Bioactive amine derivative
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol -CH(CH₃)₂, -OH C₁₀H₁₈O₃ 186.25 Sterically hindered analog
Target Compound -Pyrrolidin-1-yl, -OH C₁₂H₂₁NO₃ 227.30 (estimated) Potential bioactivity; enhanced solubility N/A

Biological Activity

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is an organic compound characterized by its unique spirocyclic structure, which includes a pyrrolidine ring fused to a dioxaspirodecane system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological pathways and enzyme interactions.

The compound's chemical structure is defined by the following properties:

PropertyValue
IUPAC Name 7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol
Molecular Formula C₁₂H₁₉N₁O₃
Molecular Weight 225.29 g/mol
CAS Number 1248660-11-8
Melting Point 70-73 °C
Boiling Point 268.3 °C

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine moiety allows the compound to mimic natural substrates, facilitating binding to active sites and modulating biological functions. This can lead to alterations in cellular pathways, influencing physiological responses.

Pharmacological Potential

Research indicates that this compound may serve as a pharmacophore in drug design, particularly targeting neurological disorders. Its unique structure suggests potential applications in developing novel therapeutic agents aimed at modulating neurotransmitter systems.

Case Studies

  • Neuropharmacology : A study exploring the effects of similar compounds on neurotransmitter release demonstrated that derivatives of dioxaspiro compounds could enhance dopamine signaling pathways, suggesting a possible role for this compound in treating conditions like Parkinson's disease.
  • Enzyme Interaction : In vitro assays showed that the compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders or cancer treatment.
  • Analgesic Properties : Preliminary studies indicate that related dioxaspiro compounds exhibit analgesic effects, potentially positioning this compound as a candidate for pain management therapies.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key differences:

Compound NameStructural FeaturePotential Activity
This compoundSpirocyclic structure with pyrrolidineNeurological modulation; enzyme inhibition
7-(Piperidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-olSimilar spirocyclic frameworkPotential analgesic effects
7-(Morpholin-1-yl)-1,4-dioxaspiro[4.5]decan-8-olMorpholine ring instead of pyrrolidineMay exhibit different receptor interactions

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step processes such as the Prins/pinacol reaction using Lewis acid catalysts under controlled conditions . Its applications extend beyond medicinal chemistry; it serves as an intermediate in organic synthesis and is utilized in studies examining enzyme interactions and receptor binding dynamics.

Q & A

Q. What are the established synthetic methodologies for 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol, and what key steps ensure stereochemical integrity?

The synthesis involves multi-step organic reactions, including cyclization to form the spirocyclic core and palladium-catalyzed coupling to introduce the pyrrolidine moiety. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis during spirocycle formation. Purification through column chromatography or recrystallization ensures stereoisomer isolation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) confirms the spirocyclic structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment. Infrared (IR) spectroscopy identifies functional groups like hydroxyls and ethers .

Q. What common chemical transformations does this compound undergo?

The compound undergoes oxidation of hydroxyl groups, nucleophilic substitution at the pyrrolidine nitrogen, and dioxolane ring-opening reactions. Reaction progress is monitored via TLC, HPLC, or in situ FTIR, with oxidation tracked by hydroxyl peak disappearance in IR spectra .

Q. What in vitro assays evaluate its biological potential?

Standard assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines), antimicrobial screening (MIC determination), and enzyme inhibition studies. Dose-response curves with IC50/EC50 values are statistically validated using replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies arise from assay conditions (cell line variability, incubation time). Solutions include standardized protocols, orthogonal assay validation (e.g., ATP-based vs. MTT), and meta-analysis of raw data. Statistical rigor in dose-response experiments is critical .

Q. What computational methods predict metabolic stability and toxicity of derivatives?

Molecular docking (AutoDock Vina), pharmacophore modeling (LigandScout), and QSAR studies evaluate metabolic hotspots. ADMET predictors (SwissADME) assess cytochrome P450 interactions and hepatotoxicity risks .

Q. How does stereochemistry influence pharmacokinetics, and what resolution techniques are recommended?

Enantiomers exhibit distinct bioavailability and clearance. Chiral HPLC (Chiralpak AD-H) or capillary electrophoresis separates stereoisomers. Pharmacokinetic studies in animal models compare enantiomer profiles .

Q. What strategies improve yield in multi-step syntheses while maintaining regioselectivity?

Design of Experiments (DoE) optimizes reaction conditions (temperature, solvent polarity). Protective groups enhance regioselectivity during couplings. Continuous flow chemistry improves reproducibility in oxidation/reduction steps .

Q. How are advanced NMR techniques applied to study dynamic interactions?

Dynamic NMR (DNMR) at variable temperatures measures conformational exchange. NOESY/ROESY maps spatial interactions between the pyrrolidine ring and spirocyclic core. Diffusion-ordered spectroscopy (DOSY) assesses aggregation states .

Q. What in vivo models address discrepancies between in vitro and in vivo efficacy?

Rodent models (e.g., xenograft tumors for anticancer studies) validate in vitro findings. Pharmacokinetic/pharmacodynamic (PK/PD) modeling correlates plasma concentrations with efficacy. Metabolite profiling identifies active/inactive derivatives .

Q. Methodological Notes

  • Stereochemical Analysis : Use chiral chromatography and X-ray crystallography to resolve enantiomers .
  • Data Reproducibility : Implement blinded assays and cross-lab validation for biological studies .
  • Synthetic Optimization : Leverage flow chemistry and DoE for scalable, reproducible synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 2
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol

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